molecular formula C24H33N5O8S B164298 (p-SCN-Bn)-dota CAS No. 127985-74-4

(p-SCN-Bn)-dota

Cat. No. B164298
M. Wt: 551.6 g/mol
InChI Key: UDOPJKHABYSVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(p-SCN-Bn)-dota” is a bifunctional chelating agent. It can simultaneously chelate radionuclides and link monoclonal antibody for radioimmunoresearch of tumor . The molecular weight of “(p-SCN-Bn)-dota” is 551.61 .


Synthesis Analysis

The synthesis of “(p-SCN-Bn)-dota” has remained problematic, which limits clinical utilization .


Molecular Structure Analysis

The molecular structure of “(p-SCN-Bn)-dota” was analyzed using SDS-PAGE, FT-IR, and MALDI-TOF-MS. The results showed preserved antibody structure and an average of 6.1 p-SCN-Bn-DOTA groups per antibody molecule .


Chemical Reactions Analysis

The conjugation strategies of “(p-SCN-Bn)-dota” have been screened and tested with SPECT imaging through 177Lu-labeling .


Physical And Chemical Properties Analysis

“(p-SCN-Bn)-dota” has a density of 1.4±0.1 g/cm³, a boiling point of 826.9±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.2 mmHg at 25°C .

Scientific Research Applications

Radiolabeling and Imaging

  • (p-SCN-Bn)-DOTA has been utilized for radiolabeling and imaging purposes. For example, a study demonstrated its use in conjugation with trastuzumab, an antibody targeting the HER2/neu receptor. This conjugate was radiolabeled with isotopes like (111)In and (177)Lu and showed promising in vivo behavior in mice with ovarian cancer xenografts. The conjugate displayed fast radiolabeling kinetics, high radiochemical purity, and enhanced in vivo biodistribution profiles, suggesting its potential in radioimmunotherapy and imaging of cancer (Price et al., 2013).

Radioimmunotherapy

  • Radioimmunotherapy Applications : In radioimmunotherapy, (p-SCN-Bn)-DOTA has shown efficacy in the development of targeted radiopharmaceuticals. A study involved the synthesis of a bifunctional chelator conjugated to Nimotuzumab, a monoclonal antibody, which was then radiolabeled with Thorium-234. This approach aimed at targeting EGFR-overexpressing carcinomas, highlighting the potential of (p-SCN-Bn)-DOTA in creating targeted therapies for specific cancer types (Egorova et al., 2023).

Targeted Radionuclide Therapy

  • Application in Targeted Radionuclide Therapy (TRNT) : In the field of TRNT, a promising cancer treatment method, (p-SCN-Bn)-DOTA has been used for labeling biomolecules with radionuclides like Terbium-161. A study demonstrated its successful conjugation to human serum albumin and evaluated the in vivo stability of these constructs in mice. This research supports the suitability of (p-SCN-Bn)-DOTA in TRNT, providing a pathway for the development of more efficient cancer therapies (Cassells et al., 2021).

Bone Imaging

  • Bone Imaging Agent Development : The development of new bone-imaging agents using (p-SCN-Bn)-DOTA is another significant application. A study focused on creating a Gallium-DOTA complex-conjugated bisphosphonate, which has high affinity for bone. This research aimed at developing PET bone imaging agents, illustrating the versatility of (p-SCN-Bn)-DOTA in diagnostic imaging (Ogawa et al., 2011).

Safety And Hazards

The safety data sheet of “(p-SCN-Bn)-dota” suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air. If it contacts the skin, it should be washed off with soap and plenty of water .

Future Directions

Future research on “(p-SCN-Bn)-dota” could include the development of new synthesis methods to improve its stability and efficiency in aqueous solutions. New applications in drug delivery and molecular imaging are possible. Another direction could be the development of a platform for the production of multiple modal chelating and imaging agents using desferrioxamine and bovine albumin as a model .

properties

IUPAC Name

2-[4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOPJKHABYSVIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435844
Record name 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(p-SCN-Bn)-dota

CAS RN

127985-74-4
Record name (p-SCN-Bn)-dota
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127985744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2'',2'''-{2-[(4-Isothiocyanatophenyl)methyl]-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl}tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (P-SCN-BN)-DOTA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13KT123BYW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(p-SCN-Bn)-dota
Reactant of Route 2
Reactant of Route 2
(p-SCN-Bn)-dota
Reactant of Route 3
Reactant of Route 3
(p-SCN-Bn)-dota
Reactant of Route 4
Reactant of Route 4
(p-SCN-Bn)-dota
Reactant of Route 5
Reactant of Route 5
(p-SCN-Bn)-dota
Reactant of Route 6
(p-SCN-Bn)-dota

Citations

For This Compound
605
Citations
DG Ackova, K Smilkov… - Iranian Journal of …, 2016 - ncbi.nlm.nih.gov
… Our results of average of 6.1 groups of p-SCN-Bn-DOTA and 8.8 groups of p-SCN-Bn-DTPA per molecule of rituximab, pointed that this number can be increased using different molar …
Number of citations: 3 www.ncbi.nlm.nih.gov
M Arev, M Mirković, M Radović, K Davalieva… - Archives of …, 2023 - aseestant.ceon.rs
… LuCl 3 and YCl 3, via p-SCN-Bn-DOTA. This approach is crucial to … Employing MALDI-TOF-MS, 4.9 p-SCN-Bn-DOTA molecules … Radioisotopes were incubated with p-SCN-Bn-DOTA-…
Number of citations: 3 aseestant.ceon.rs
S Chakraborty, D Goswami… - Chemical Biology & …, 2018 - Wiley Online Library
… from the commercially available p-SCN-Bn-DOTA and the … The coupling between p-SCN-Bn-DOTA and the … the bisphosphonate ester 3 with p-SCN-Bn-DOTA and then to hydrolyze the …
Number of citations: 7 onlinelibrary.wiley.com
AS Navarro, T Le Bihan, P Le Saec, NL Bris… - Bioconjugate …, 2019 - ACS Publications
… (14) This compound, functionalized in a similar design as the commercially available BCA p-SCN-Bn-DOTA or p-SCN-Bn-NOTA (Figure 1), was synthesized in order to improve the …
Number of citations: 21 pubs.acs.org
D Antuganov, M Nadporojskii, D Sysoev… - …, 2020 - Wiley Online Library
… Herein we describe the labeling of p-SCN-Bn-DOTA (DOTA=1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator and peptides (DOTA-NOC, DOTA-TATE, and PSMA-617…
H Suzuki, M Araki, K Tatsugi, K Ichinohe… - Journal of Medicinal …, 2023 - ACS Publications
… DOTA-Bn-SCN-Fab was also prepared as a reference by conjugating p-SCN-Bn-DOTA with the lysine side chain of Fab. (29) The number of p-SCN-Bn-DOTA molecules introduced per …
Number of citations: 3 pubs.acs.org
JY Lee, SY Lee, GG Kim, MG Hur, SD Yang… - Cancer Biotherapy & …, 2017 - liebertpub.com
… The binding constant of p-SCN-Bn-DOTA with 69 Ga was measured according to the standard calibration curve method. The reaction is determinated by the on-rate constant [k on ] and …
Number of citations: 1 www.liebertpub.com
B Gibbens-Bandala, E Morales-Avila, G Ferro-Flores… - Polymers, 2019 - mdpi.com
… PAMAM dendrimer generation 4.0 contains 64 terminal amine groups available for firstly grafting with p-SCN-Bn-DOTA, via the irreversible formation of thiourea derivative. Bombesin …
Number of citations: 27 www.mdpi.com
K Ogawa, K Takai, H Kanbara, T Kiwada… - Nuclear medicine and …, 2011 - Elsevier
… DOTA-Bn-SCN-HBP (3) as a precursor was synthesized by a coupling reaction between p-SCN-Bn-DOTA (1) and alendronate (2) according to Scheme 1. Ga labeling was performed …
Number of citations: 46 www.sciencedirect.com
U Pandey, N Gamre, R Chakravarty, MRA Pillai… - Radiochimica …, 2014 - degruyter.com
… of para isothiocyanato benzyl diethylene triaminepentaacetic acid (pSCN-Bn-DTPA) and para isothiocyanato benzyl 1,4,7,10tetraaza cyclododecanetetraacetic acid (p-SCN-Bn-DOTA). …
Number of citations: 4 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.